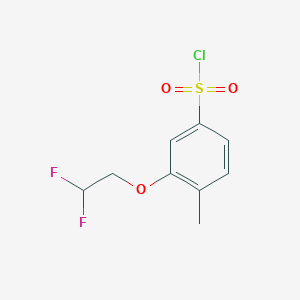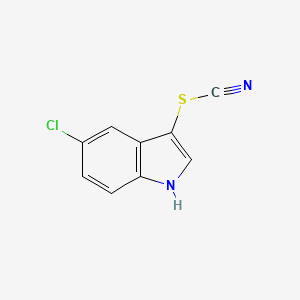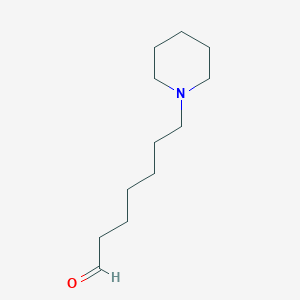
7-(Piperidin-1-yl)heptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Piperidin-1-yl)heptanal is an organic compound featuring a piperidine ring attached to a heptanal chain. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in medicinal chemistry and organic synthesis . The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-1-yl)heptanal typically involves the reaction of heptanal with piperidine under controlled conditions. One common method is the nucleophilic addition of piperidine to heptanal, followed by a condensation reaction to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Piperidin-1-yl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-(Piperidin-1-yl)heptanoic acid.
Reduction: 7-(Piperidin-1-yl)heptanol.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
7-(Piperidin-1-yl)heptanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: this compound derivatives have potential therapeutic applications, including as analgesics, anti-inflammatory agents, and antipsychotics.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-(Piperidin-1-yl)heptanal and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with various biological pathways, modulating their activity and leading to therapeutic effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, leading to anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Piperidine: A simpler compound with a similar structure but lacking the heptanal chain.
Piperine: An alkaloid with a piperidine ring, found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and anti-inflammatory effects
Uniqueness: 7-(Piperidin-1-yl)heptanal is unique due to its combination of a piperidine ring and a heptanal chain, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H23NO |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
7-piperidin-1-ylheptanal |
InChI |
InChI=1S/C12H23NO/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h12H,1-11H2 |
Clave InChI |
OFVIJGNNYMROEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



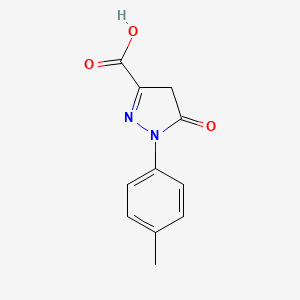
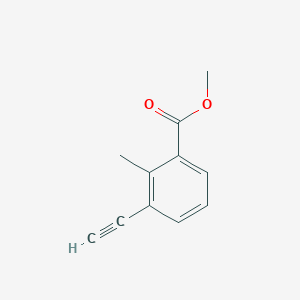
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
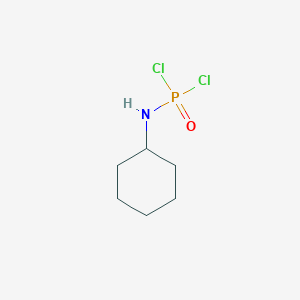
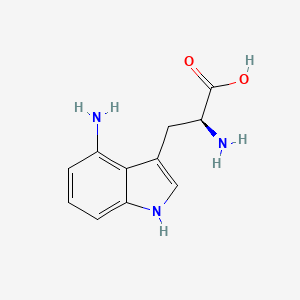
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)

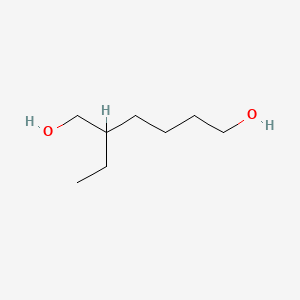
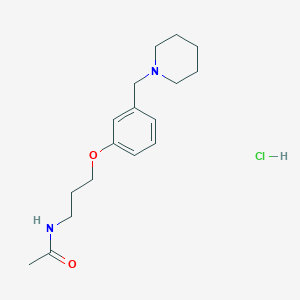
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)

